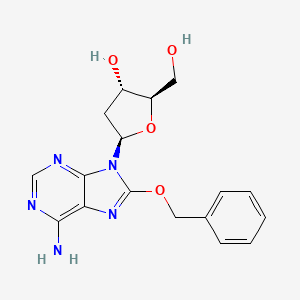

8-Benzyloxy-2'-deoxyadenosine

Description

Contextualization within Modified Nucleoside and Nucleotide Analogs Research

The study of modified nucleosides and nucleotides is a cornerstone of biochemical and biomedical research. These analogs, which feature alterations to either the nucleobase or the sugar moiety, are indispensable for a wide range of applications. beilstein-journals.org They are used as chemical probes to elucidate biological mechanisms, as building blocks for constructing novel nucleic acid structures, and as therapeutic agents with antiviral and anticancer properties. biosynth.com

8-Benzyloxy-2'-deoxyadenosine falls into the category of a base-modified 2'-deoxyribonucleoside. The strategic placement of the benzyloxy group at the C8 position is not arbitrary; it is designed to probe and influence a fundamental aspect of nucleic acid structure: the conformation around the glycosidic bond that links the nucleobase to the deoxyribose sugar. Its primary role is often as a synthetic intermediate, where the benzyloxy group acts as a stable protecting group that can be chemically removed in a later step to yield other desired C8-substituted nucleosides. mdpi.comresearchgate.net

Significance of C8-Substituted Deoxyadenosine (B7792050) Derivatives in Chemical Biology

The C8 position of purine (B94841) nucleosides like adenosine (B11128) and guanosine (B1672433) is a critical site for chemical modification that significantly impacts the structure and function of DNA. uio.no The primary significance of introducing a substituent at this position lies in its profound influence on the rotational preference around the N-glycosidic bond. This bond can exist in two major conformations: anti and syn.

In the canonical B-form of DNA, all purine bases adopt the anti conformation, where the bulk of the six-membered ring of the purine is oriented away from the sugar. However, the introduction of a sterically demanding group at the C8 position, such as a benzyloxy, bromo, or methyl group, creates a significant steric clash with the sugar ring in the anti position. acs.org This forces the nucleobase to rotate into the syn conformation, where the six-membered ring is positioned over the sugar. acs.orgnih.gov

This enforced syn conformation has major structural consequences. It disrupts standard Watson-Crick base pairing and destabilizes the right-handed B-DNA helix. Concurrently, it promotes the formation of alternative DNA secondary structures, most notably the left-handed Z-DNA helix. nih.gov Z-DNA is characterized by a "zigzag" sugar-phosphate backbone and an alternating sequence of syn and anti conformations for its purine and pyrimidine (B1678525) bases, respectively. nih.gov Therefore, C8-substituted deoxyadenosine derivatives, including this compound, are crucial molecular tools for stabilizing and studying Z-DNA and for investigating the biological roles of these non-canonical structures in processes like transcription and genetic recombination. nih.gov

Overview of Research Areas and Methodological Approaches for this compound

Research involving this compound and related compounds spans synthetic chemistry, structural biology, and biophysics.

Research Areas:

Synthetic Chemistry: A primary application of this compound is as a key intermediate in the synthesis of other modified nucleosides. mdpi.com A common synthetic route involves the initial bromination of a protected 2'-deoxyadenosine (B1664071) at the C8 position, followed by a nucleophilic substitution reaction with benzyl (B1604629) alcohol to install the benzyloxy group. This derivative can then be incorporated into oligonucleotides or serve as a precursor for other analogs. For instance, the catalytic hydrogenation of this compound is a key step in preparing 8-oxo-2'-deoxyadenosine, a significant DNA lesion product of oxidative stress. mdpi.comresearchgate.net

Structural and Biophysical Studies: Due to its ability to induce a syn conformation, this compound is incorporated into synthetic DNA oligonucleotides to study non-B-DNA structures. The resulting modified DNA can be analyzed to understand the structural and energetic consequences of having a syn-disposed base within a duplex, and to investigate the transition from B-DNA to Z-DNA. nih.gov

Methodological Approaches:

Synthesis and Purification: The synthesis of this compound and its derivatives relies on standard organic chemistry techniques, often involving protection of the sugar hydroxyl groups and the exocyclic amine during base modification. arkat-usa.org Purification is typically achieved using chromatographic methods like flash column chromatography or High-Performance Liquid Chromatography (HPLC). nih.govarkat-usa.org

Structural Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool used to confirm the syn conformation of the C8-substituted nucleoside within a DNA strand in solution. nih.gov Circular Dichroism (CD) spectroscopy is widely used to monitor the global conformational changes in DNA, such as the characteristic spectral shift that occurs during the B-to-Z transition. nih.gov

Thermodynamic Stability: The impact of the modification on DNA duplex stability is assessed through thermal melting (Tm) experiments. By measuring the melting temperature of a DNA duplex containing the analog, researchers can quantify the stabilizing or destabilizing effect of the C8-benzyloxy substituent. Studies have shown that the steric bulk of the benzyloxy group can significantly decrease the stability of nucleic acid duplexes.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 9-(2-Deoxy-β-D-erythro-pentofuranosyl)-8-(phenylmethoxy)-9H-purin-6-amine |

| Molecular Formula | C₁₇H₁₉N₅O₄ |

| Molecular Weight | 357.37 g/mol |

| CAS Number | 142948-07-0 |

| Appearance | Solid |

| Solubility | Soluble in DMSO, Methanol |

Data sourced from publicly available chemical databases.

Table 2: Comparison of Common C8-Substituted 2'-Deoxyadenosine Analogs

| Compound Name | C8-Substituent | Primary Effect on Conformation | Key Research Application(s) |

| This compound | -O-CH₂-C₆H₅ (Benzyloxy) | Induces syn conformation | Synthetic precursor for 8-oxo-dA; probe for Z-DNA studies. mdpi.comresearchgate.net |

| 8-Bromo-2'-deoxyadenosine (B120125) | -Br (Bromo) | Induces syn conformation | Synthetic precursor for other C8-analogs; probe for Z-DNA studies. mdpi.comnih.gov |

| 8-Oxo-2'-deoxyadenosine | =O (Oxo/Keto) | Favors syn conformation | Study of oxidative DNA damage, DNA repair, and mutagenesis. mdpi.com |

| 8-Methyl-2'-deoxyadenosine | -CH₃ (Methyl) | Favors syn conformation | Study of enzyme-substrate interactions; antiviral research. nih.govresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,5R)-5-(6-amino-8-phenylmethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4/c18-15-14-16(20-9-19-15)22(13-6-11(24)12(7-23)26-13)17(21-14)25-8-10-4-2-1-3-5-10/h1-5,9,11-13,23-24H,6-8H2,(H2,18,19,20)/t11-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKGWLUSIWDAMW-YNEHKIRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=NC=NC(=C3N=C2OCC4=CC=CC=C4)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2OCC4=CC=CC=C4)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Conformational Analysis of 8 Benzyloxy 2 Deoxyadenosine and Its Conjugates

Investigations into N-Glycosidic Bond Conformation

The orientation of the purine (B94841) base relative to the deoxyribose sugar, defined by the torsion angle around the N-glycosidic bond (χ), is a key conformational feature of nucleosides. This orientation can be broadly categorized into two major conformations: syn and anti. In the anti conformation, the bulkier six-membered ring of the purine is positioned away from the sugar, whereas in the syn conformation, it is located above the sugar ring. For unsubstituted purine nucleosides, the anti conformation is generally favored.

Syn/Anti Conformation Studies Induced by C8-Substitution

Substitution at the C8 position of purine nucleosides is a well-established strategy to influence the syn/anti equilibrium. The introduction of a substituent at this position creates steric hindrance with the deoxyribose moiety, which can significantly alter the conformational preference.

Numerous studies on 8-substituted purine derivatives have demonstrated a strong preference for the syn conformation. This is attributed to the steric clash between the C8-substituent and the hydrogen atom at the C2' position of the deoxyribose sugar in the anti conformation. To alleviate this steric strain, the purine base rotates around the N-glycosidic bond to adopt the syn conformation, where the substituent is positioned away from the sugar ring.

While direct experimental studies exclusively on 8-Benzyloxy-2'-deoxyadenosine are not extensively available in the public domain, the principles established for other 8-substituted purines are directly applicable. The benzyloxy group is a bulky substituent, and its presence at the C8 position is expected to strongly favor the syn conformation to minimize steric interactions with the deoxyribose ring.

| C8-Substituent | Predominant Conformation | Reason |

| Hydrogen (unsubstituted) | anti | Minimal steric hindrance |

| Bromo | syn | Steric clash with the sugar in the anti form |

| Methoxy (B1213986) | syn | Steric hindrance from the methoxy group |

| Benzyloxy | syn (Predicted) | Significant steric bulk of the benzyloxy group |

Influence of Bulky C8-Substituents on Nucleoside Geometry

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space Nuclear Overhauser Effect (NOE) measurements, is a powerful technique to experimentally determine the glycosidic bond conformation. An NOE between the H8 proton of the purine base and the H1' proton of the sugar is characteristic of the syn conformation, while an NOE between H8 and H2' is indicative of the anti conformation. For 8-substituted nucleosides where the H8 proton is replaced, NOEs between the substituent's protons and the sugar protons can provide similar conformational insights. In the case of this compound, NOEs between the benzylic protons and the sugar protons would be expected to confirm the syn orientation.

Molecular Modeling and Computational Studies

Computational chemistry provides a powerful toolkit to complement experimental studies by offering detailed insights into the electronic structure, conformational preferences, and reactivity of molecules.

Quantum Chemical Predictions of Electron Attachment Processes and Dissociation

Quantum chemical calculations can be employed to predict the behavior of modified nucleosides upon interaction with electrons. This is particularly relevant in the context of radiosensitization, where modified nucleosides can enhance the damage to DNA by ionizing radiation. One important process is dissociative electron attachment (DEA), where the capture of an electron by a molecule leads to its fragmentation.

A recent molecular modeling study on a structurally related compound, 8-(4-Trifluoromethoxy)benzylamino-2′-deoxyadenosine, demonstrated that excess electrons can lead to efficient DEA. nih.gov The study predicted that electron attachment to the molecule is a highly favorable process and can result in the formation of a radical product that could potentially damage DNA. nih.gov The benzylic group, similar to the benzyloxy group, plays a crucial role in this process.

These computational predictions suggest that this compound could also exhibit a propensity for DEA. The benzyloxy group can act as an electron acceptor and, upon electron attachment, the C8-O bond could be susceptible to cleavage, leading to the formation of a reactive radical species. Such computational insights are valuable for understanding the potential mechanisms of action of such modified nucleosides in biological systems.

Conformational Landscapes of Modified Nucleosides

Molecular dynamics (MD) simulations and other computational methods can be used to explore the conformational landscape of modified nucleosides. These simulations can provide a dynamic picture of the molecule's behavior in solution, revealing the relative energies of different conformations and the barriers to interconversion between them.

For this compound, computational studies would be instrumental in:

Quantifying the energy difference between the syn and anti conformations, thereby confirming the strong preference for the syn state.

Investigating the preferred sugar pucker (C2'-endo vs. C3'-endo) and its correlation with the glycosidic bond conformation.

Analyzing the flexibility of the benzyloxy group and its potential interactions with the rest of the nucleoside.

These computational approaches provide a detailed, atomistic-level understanding of the structural dynamics that are often challenging to fully capture through experimental methods alone.

Biophysical Characterization in Solution

A comprehensive understanding of the structural and conformational properties of this compound requires its characterization in solution using various biophysical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned earlier, NMR is a cornerstone technique for conformational analysis of nucleosides in solution. Beyond NOE measurements for determining the syn/anti preference, analysis of coupling constants (e.g., ³J(H1'-H2')) can provide information about the sugar pucker. Chemical shift perturbations upon changes in solvent or temperature can also offer insights into intermolecular and intramolecular interactions.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. While less sensitive to conformational changes than CD, it can be used to determine the pKa values of the molecule and to study its interactions with other molecules.

The combination of these biophysical techniques, integrated with computational modeling, provides a robust framework for the detailed structural and conformational analysis of this compound and its conjugates, paving the way for a deeper understanding of their chemical properties and potential biological activities.

| Technique | Information Provided | Relevance to this compound |

| NMR Spectroscopy | syn/anti conformation (NOE), sugar pucker (coupling constants), molecular interactions. | Direct experimental evidence for the predicted syn conformation and detailed structural features in solution. |

| Circular Dichroism | Glycosidic bond orientation, overall chirality. | Corroborative evidence for the predominant conformation in solution. |

| UV-Vis Spectroscopy | Electronic transitions, pKa values. | Fundamental photophysical properties and ionization states. |

Circular Dichroism (CD) Spectroscopy for Helical Conformation Analysis

Circular dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of nucleic acids. The CD spectrum of DNA is sensitive to the helical conformation, base stacking, and glycosidic bond orientation. Canonical B-DNA, which is characterized by purine nucleosides in the anti conformation, typically exhibits a CD spectrum with a positive band around 275 nm, a negative band near 245 nm, and a crossover at approximately 258 nm.

While specific CD spectroscopic data for this compound is not extensively documented in publicly available literature, the effects of other bulky C8 substituents on deoxyadenosine (B7792050) can be used to infer its conformational impact. The presence of a large group at the 8-position sterically favors the syn conformation. When a nucleoside within a DNA duplex adopts a syn conformation, it can lead to significant perturbations in the local helical structure, often inducing a transition towards a Z-DNA-like or other non-B-form conformation.

Studies on oligonucleotides containing 8-substituted purines have shown characteristic changes in their CD spectra. For instance, the incorporation of 8-bromo-2'-deoxyadenosine (B120125), which also favors the syn conformation, can lead to an inversion of the CD spectrum, with a negative band appearing in the 260-290 nm region and a positive band below 250 nm. This spectral feature is indicative of a left-handed Z-DNA-like helix. Therefore, it is anticipated that the incorporation of the even bulkier benzyloxy group at the 8-position of 2'-deoxyadenosine (B1664071) would similarly induce a strong preference for the syn conformation, resulting in a CD spectrum that deviates significantly from that of standard B-DNA and may show features characteristic of a left-handed helical structure.

UV-Vis Melting Analysis of Oligonucleotides Incorporating this compound Analogs

UV-Vis melting analysis is a standard method to determine the thermal stability of DNA duplexes. The melting temperature (Tm), the temperature at which half of the duplex DNA has dissociated into single strands, is a key indicator of duplex stability. The incorporation of modified nucleosides can either stabilize or destabilize the DNA duplex, and the direction and magnitude of this change provide insights into the structural effects of the modification.

Another relevant analog is (5'S)-5',8-cyclo-2'-deoxyadenosine (S-cdA), a lesion that locks the glycosidic bond in the syn conformation. The presence of S-cdA in a DNA duplex has been shown to have a significant destabilizing effect, reducing the melting temperature by approximately 7.5 °C compared to the unmodified duplex. nih.govnih.gov This destabilization is attributed to the structural perturbations introduced by the fixed syn conformation.

Based on these findings, it is reasonable to predict that the incorporation of this compound would also have a context-dependent and likely destabilizing effect on the thermal stability of DNA duplexes, owing to the steric strain and conformational changes imposed by the bulky benzyloxy group.

| Oligonucleotide Sequence | Modification | Tm (°C) | ΔTm (°C) | Reference |

|---|---|---|---|---|

| 5'-d(CGC AAG CTC G)-3' 3'-d(GCG TTC GAG C)-5' | Unmodified (A) | 52.0 | - | nih.gov |

| 5'-d(CGC mo8AAG CTC G)-3' 3'-d(GCG TTC GAG C)-5' | 8-Methoxy-2'-deoxyadenosine (mo8A) | 47.0 | -5.0 | nih.gov |

| 5'-d(CGC GAG CTC G)-3' 3'-d(GCG CTC GAG C)-5' | Unmodified (A in A:G mismatch) | 40.0 | - | nih.gov |

| 5'-d(CGC Gmo8AG CTC G)-3' 3'-d(GCG CTC GAG C)-5' | 8-Methoxy-2'-deoxyadenosine (mo8A in A:G mismatch) | 42.0 | +2.0 | nih.gov |

| 5'-d(CGC ATC GCA TG)-3' 3'-d(GCG TAG CGT AC)-5' | Unmodified (A) | 59.5 | - | nih.govnih.gov |

| 5'-d(CGC S-cdA TCG CAT G)-3' 3'-d(GCG TAG CGT AC)-5' | (5'S)-5',8-cyclo-2'-deoxyadenosine (S-cdA) | 52.0 | -7.5 | nih.govnih.gov |

Solid-State Structural Studies (e.g., X-ray Crystallography of Related Analogs)

X-ray crystallography provides precise atomic-level details of molecular structures. While a crystal structure for this compound itself is not reported, crystallographic studies of other 8-substituted purine nucleosides and oligonucleotides containing them have been instrumental in understanding the conformational consequences of such modifications.

The incorporation of 8-bromo-2'-deoxyadenosine (Br8A) and 8-bromo-2'-deoxyguanosine (B1139848) into DNA duplexes has been extensively studied by X-ray crystallography. glenresearch.com These studies have confirmed that the bulky bromine atom at the 8-position forces the nucleoside into a syn glycosidic conformation. When present in a DNA duplex, an 8-substituted purine in the syn conformation can induce significant local structural changes. For example, the crystal structure of a DNA decamer containing 7,8-dihydro-8-oxoguanine (an analog with a substituent at the 8-position) demonstrated that while the modified base can form Watson-Crick pairs, it introduces subtle perturbations to the DNA backbone. nih.gov

These structural studies on analogs provide a strong basis for predicting the solid-state structure of this compound. The benzyloxy group is considerably larger than a bromine atom or an oxo group, and it is therefore highly probable that it would enforce a syn conformation. In the context of a DNA duplex, this would likely lead to significant local distortions of the helical parameters to accommodate the bulky substituent, potentially affecting base pairing and stacking interactions with neighboring bases.

Molecular and Biochemical Interactions of 8 Benzyloxy 2 Deoxyadenosine Analogs

Interaction with Enzymes Involved in Nucleoside Metabolism and Nucleic Acid Processing

The modification of the 8-position of 2'-deoxyadenosine (B1664071) alters its recognition and processing by enzymes crucial for nucleoside metabolism and DNA synthesis.

Studies on Adenosine (B11128) Deaminase (ADA) Resistance

Adenosine deaminase (ADA) is a key enzyme in purine (B94841) metabolism that catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine and deoxyinosine, respectively medchemexpress.comwikipedia.orgproteopedia.org. The efficiency of this process is crucial for maintaining the cellular balance of purines. However, modifications to the adenosine scaffold can confer resistance to ADA activity.

Research on related 8-substituted nucleosides provides strong evidence that 8-Benzyloxy-2'-deoxyadenosine is likely to be a poor substrate for ADA, thus exhibiting resistance to deamination. The bulky substituent at the 8-position forces the glycosidic bond into a syn conformation. This is in contrast to the anti conformation preferred by adenosine in the active site of ADA. A study on 7,8-dihydro-8-oxo-3′-deoxyadenosine (an 8-substituted cordycepin analog) demonstrated that its locked syn conformation leads to high resistance to ADA-catalyzed deamination nih.gov. Theoretical modeling of the ADA-substrate complex indicated that this conformation significantly increases the distance between the catalytic water molecule and the C6 position of the purine ring, thereby hindering the deamination reaction nih.gov. Given the steric bulk of the benzyloxy group, it is highly probable that this compound would adopt a similar syn conformation, rendering it resistant to ADA.

Substrate and Inhibitor Properties for Purine-Nucleoside Phosphorylases (PNP)

Purine-nucleoside phosphorylase (PNP) is another critical enzyme in the purine salvage pathway, responsible for the reversible phosphorolytic cleavage of purine nucleosides into the corresponding purine base and ribose-1-phosphate wikipedia.orgacs.org. The interaction of 8-substituted analogs with PNP is complex and depends on the nature of the substituent.

Studies on guanosine (B1672433) analogs with various C-8 substituents have shown that the efficiency of phosphorolysis by PNP appears to correlate with the nucleoside's ability to adopt a conformation in the anti region nih.gov. Because the large benzyloxy group at the 8-position strongly favors the syn conformation, it is predicted that this compound would be a poor substrate for PNP. This conformational constraint may also allow the compound to act as a competitive inhibitor of the enzyme, binding to the active site but not undergoing the catalytic reaction. However, other research has demonstrated that some 8-substituted purines, such as 8-aminoinosine, can act as competitive substrates for PNP, indicating that the enzyme can tolerate some modifications at this position nih.gov. Therefore, while it is likely a poor substrate, its potential as a PNP inhibitor would require empirical validation.

Interaction with Cellular Kinases and Phosphorylation Status

For nucleoside analogs to exert many of their biological effects, particularly as anticancer or antiviral agents, they must be phosphorylated by cellular kinases to their mono-, di-, and triphosphate forms. This process is essential for their incorporation into nucleic acids nih.gov. The primary enzymes responsible for the initial phosphorylation of deoxyadenosine and its analogs are deoxycytidine kinase and adenosine kinase nih.govptbioch.edu.pl.

The phosphorylation efficiency is highly dependent on the structure of the nucleoside analog. Studies have shown that some analogs are poor substrates for these kinases, exhibiting high Michaelis constant (Km) values nih.govnih.gov. The bulky benzyloxy group at the 8-position of 2'-deoxyadenosine likely presents a significant steric challenge for the active sites of cellular kinases. This could result in a low affinity for the enzyme and inefficient phosphorylation, potentially limiting the intracellular concentration of the active triphosphate form. While direct phosphorylation data for this compound is not available, the general structure-activity relationships of nucleoside kinases suggest that such a bulky modification would likely make it a suboptimal substrate nih.gov.

Modulation of DNA Polymerase Activity and Incorporation Fidelity

Once converted to the triphosphate form, nucleoside analogs can interact with DNA polymerases and be incorporated into a growing DNA strand. Modifications on the purine base can significantly affect polymerase activity and the fidelity of DNA replication acs.orgpnas.org.

Research on other 8-modified-2'-deoxyadenosine analogues has shown they can be recognized by DNA polymerases, including viral reverse transcriptases, and may act as "delayed chain terminators" researchgate.net. The incorporation of a bulky adduct at the 8-position, such as in 5',8-cyclo-2'-deoxyadenosine, has been shown to proceed with low efficiency by human DNA repair polymerases nih.gov. The syn conformation enforced by the 8-substituent alters the standard Watson-Crick hydrogen bonding face, which can lead to mispairing and reduced fidelity nih.gov. It is plausible that this compound triphosphate could be incorporated opposite a template thymine, but the bulky benzyloxy group might then sterically clash with the polymerase active site, hindering further chain elongation. This could disrupt the replication process, an effect that is a cornerstone of many nucleoside analog drugs researchgate.net.

Interactions with Nucleic Acids (DNA and RNA)

The incorporation of modified nucleosides into DNA or RNA strands can have dramatic effects on their structure and stability.

Impact on Duplex Stability and Hybridization Properties

The thermodynamic stability of a DNA duplex is a critical factor in genetic information storage and retrieval. The introduction of a bulky substituent like a benzyloxy group at the 8-position of a purine has a significant destabilizing effect on duplex structures nih.govresearchgate.net. This is primarily due to the steric clash that forces the modified nucleoside into a syn glycosidic conformation, which is incompatible with the standard anti conformation required for Watson-Crick base pairing in a B-form DNA helix researchgate.net.

A comprehensive study on the closely related analog, 8-benzyloxyguanosine, incorporated into an RNA duplex, provides quantitative insight into this destabilization. The presence of a single 8-benzyloxyguanosine modification dramatically decreased the thermal stability (TM) of the RNA duplex. This effect is more pronounced than that of a smaller 8-methoxy group, highlighting the role of steric bulk nih.gov. The modification also reduced the ability of the duplex to discriminate against mismatches nih.govresearchgate.net. While this data is for an RNA duplex, the fundamental principles of steric hindrance and conformational restriction are directly applicable to DNA duplexes. The incorporation of this compound would be expected to significantly lower the melting temperature and Gibbs free energy of duplex formation.

| Duplex Sequence (Modification at X) | TM (°C) | ΔG°37 (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |

|---|---|---|---|---|

| Unmodified (X = G) | 52.1 | -10.97 | -69.8 | -189.9 |

| 8-Methoxyguanosine (X = mxG) | 31.9 | -9.10 | -68.5 | -191.6 |

| 8-Benzyloxyguanosine (X = bxG) | 22.8 | -5.91 | -58.8 | -170.5 |

Alterations in DNA/RNA Structure and Recognition by Repair Enzymes

The introduction of bulky substituents at the C8-position of purine nucleosides, such as the benzyloxy group in this compound, can induce significant alterations in the structure and stability of DNA. These modifications often force a change in the glycosidic bond conformation from the typical anti to the syn conformation to avoid steric hindrance between the sugar moiety and the C8-substituent. This conformational shift disrupts the standard Watson-Crick base pairing and can lead to local distortions in the DNA double helix.

For instance, studies on the analog 8-methoxy-2'-deoxyadenosine (mo⁸A) have shown that its substitution into oligonucleotides can have a sequence-dependent effect on duplex stability. When mo⁸A is placed in a sequence where adenosine typically adopts a syn conformation, such as in A:G mismatches, the substitution stabilizes the duplex. Conversely, in sequences where adenosine prefers the anti conformation, the presence of mo⁸A is destabilizing. cityu.edu.hk This suggests that this compound would similarly influence DNA structure based on its conformational preference.

Another class of C8-substituted analogs, the 5',8-cyclopurines, represents a form of tandem DNA damage where both the sugar and the base are modified. The formation of 5',8-cyclo-2'-deoxyadenosine (cdA) creates a rigid structure that significantly distorts the DNA backbone. nih.gov NMR studies of DNA duplexes containing (5'S)-5',8-cyclo-2'-deoxyadenosine reveal structural perturbations, including a tilted flanking base and an unusual O4'-exo conformation for the damaged nucleotide's sugar pucker. nih.gov

These structural anomalies serve as recognition sites for cellular DNA repair machinery. However, lesions like 5',8-cyclopurines are poor substrates for the base excision repair (BER) pathway because the covalent linkage between the base and the sugar prevents removal by DNA glycosylases. nih.gov Instead, these bulky, helix-distorting lesions are primarily recognized and removed by the nucleotide excision repair (NER) pathway. nih.govnih.govnih.gov The NER system is responsible for repairing a wide range of bulky adducts that disrupt DNA transcription and replication. Similarly, other C8-adducts, like 8-oxoguanine, are recognized by specific DNA glycosylases such as MutM (also known as Fpg), which excises the damaged base and initiates the BER pathway. serumwerk.com Human cells have also been shown to possess at least two distinct repair enzymes for 8-hydroxyguanine, a glycosylase and an endonuclease, highlighting the specialized nature of these repair systems. researchgate.net

| C8-Substituted Analog | Primary Structural Alteration | Recognizing Repair Pathway/Enzyme |

|---|---|---|

| 8-alkoxy-2'-deoxyadenosines | Preference for syn conformation, potential duplex destabilization | Mismatch Repair (MMR) if mispaired |

| 8-Oxo-2'-deoxyguanosine (8-oxo-dG) | Promotes G:A mispairs, minor helix distortion | Base Excision Repair (BER), specifically by OGG1, MutM (Fpg) |

| 5',8-cyclo-2'-deoxyadenosine (cdA) | Significant helix distortion, sugar pucker alteration, covalent base-sugar link | Nucleotide Excision Repair (NER) |

Incorporation into Oligonucleotides and Genomic DNA by Cellular Machinery

The study of this compound and its analogs often requires their site-specific incorporation into DNA oligonucleotides. This is typically achieved through solid-phase phosphoramidite chemistry. The process involves chemically synthesizing the modified nucleoside, protecting its reactive functional groups, and then converting it into a phosphoramidite building block. This phosphoramidite can then be used in an automated DNA synthesizer to be incorporated at any desired position within a growing oligonucleotide chain.

For example, 8-methoxy-2'-deoxyadenosine has been successfully incorporated into oligodeoxynucleotides using this method after being protected at the N⁶ position with an N,N-dimethylformamidine group. cityu.edu.hk This analog demonstrated greater resistance to the acidic conditions used during synthesis compared to 8-bromo-2'-deoxyadenosine (B120125), which is prone to depurination. cityu.edu.hk This highlights a critical consideration in the synthesis of oligonucleotides containing C8-modified purines: the stability of the glycosidic bond under the conditions of automated DNA synthesis. The bulky benzyloxy group may offer steric protection to the glycosidic bond, potentially enhancing its stability during synthesis.

Once synthesized, these modified oligonucleotides serve as valuable tools for biochemical and structural studies. However, the incorporation of these analogs into the genomic DNA of living cells by the cellular machinery is a more complex issue. For a modified nucleoside to be incorporated into genomic DNA, it must first be taken up by the cell and then phosphorylated by cellular kinases to its triphosphate form (e.g., 8-benzyloxy-dATP). Subsequently, this modified deoxynucleoside triphosphate (dNTP) must be recognized and utilized as a substrate by DNA polymerases during DNA replication or repair.

The efficiency of this process is highly dependent on the structure of the modification. Bulky C8-substituents can sterically hinder the ability of DNA polymerases to accept the modified dNTP and correctly pair it with the template strand. While some modified nucleosides can be incorporated, the fidelity and efficiency of this process can be low, often leading to replication fork stalling or mutagenesis.

Mechanisms of Action in Cellular Systems (Preclinical, in vitro focus)

Radiosensitization Mechanisms of C8-Substituted Deoxyadenosines

Certain C8-substituted deoxyadenosine analogs have been identified as potential radiosensitizers, compounds that make tumor cells more susceptible to the damaging effects of ionizing radiation. Their mechanism of action is multifaceted, involving both direct chemical processes initiated by radiation and indirect effects on cellular processes like cell cycle progression.

A key mechanism underlying the radiosensitizing effect of halogenated and other C8-substituted nucleosides is dissociative electron attachment (DEA). mdpi.com Ionizing radiation produces a shower of low-energy secondary electrons within the cell. nih.gov These electrons can be captured by molecules with high electron affinity. C8-substituted purines, particularly those with electron-withdrawing groups, can have a higher electron affinity than native DNA bases. mdpi.com

Upon capturing an electron, the modified nucleoside forms a transient negative ion. This transient species is unstable and can rapidly dissociate, leading to the cleavage of a chemical bond. nih.gov In the case of 8-bromo-2'-deoxyadenosine, for example, electron attachment leads to a nearly barrier-free release of the bromide anion, leaving behind a highly reactive purinyl radical. This initial dissociation is a highly favorable process. The resulting radical can then undergo further reactions, such as abstracting a hydrogen atom from the adjacent deoxyribose sugar, which can ultimately lead to the cleavage of the phosphodiester backbone, causing a DNA single-strand break. This conversion of electronic energy into chemical bond cleavage efficiently transforms a relatively harmless low-energy electron into significant DNA damage. For 8-benzylamino-2'-deoxyadenosine derivatives, electron attachment is also a highly favorable process, and the resulting radical anion can dissociate to produce further reactive species.

The efficacy of radiotherapy is highly dependent on the cell cycle phase, with cells in the G2/M phase being the most sensitive and cells in the S phase being the most resistant. Some chemotherapeutic agents enhance radiation sensitivity by disrupting cell cycle checkpoints. For example, drugs that cause cells to accumulate in the G2/M phase can synchronize the cell population in a radiosensitive state.

Conversely, some sensitizers function by causing the inappropriate progression of cells through S-phase checkpoints in the presence of DNA damage. This can lead to the "fixing" of radiation-induced damage as lethal mutations or complex chromosomal aberrations when the cell attempts to replicate its damaged DNA. While the specific effects of this compound on cell cycle progression are not fully elucidated, other deoxyadenosine analogs are known to induce DNA damage that can lead to cell cycle arrest and apoptosis. nih.gov If the C8-substituted analog is incorporated into DNA, the resulting structural distortion could interfere with the replication machinery, potentially leading to S-phase arrest or, if checkpoint mechanisms are compromised, progression with unrepaired damage, ultimately enhancing the lethal effects of radiation.

| Mechanism | Description | Outcome |

|---|---|---|

| Dissociative Electron Attachment (DEA) | Capture of low-energy electrons by the C8-modified base, leading to bond cleavage (e.g., C-Br bond) and formation of a reactive radical. | Generation of DNA radicals, leading to single-strand breaks and other complex lesions. |

| Cell Cycle Disruption | Induction of DNA damage or replication stress, leading to cell cycle arrest or inappropriate progression through checkpoints. | Synchronization of cells in a radiosensitive phase (e.g., G2/M) or fixation of lethal damage during S-phase. |

Investigation of Subcellular Localization (e.g., Cytoplasmic vs. Nuclear)

For a nucleoside analog to act as a radiosensitizer by modifying DNA, it must first enter the cell, be metabolized, and ultimately localize within the nucleus where the genomic DNA resides. The subcellular distribution of a compound is therefore critical to its mechanism of action.

Studies on substituted 8-benzylamino-2'-deoxyadenosine derivatives have utilized cell fractionation assays coupled with high-performance liquid chromatography-mass spectrometry (LC-MS) to determine their concentration in cytoplasmic and nuclear fractions. These investigations confirmed that the derivatives are capable of entering the cell and are present in both the cytoplasm and the nucleus.

However, the distribution is not uniform. For one such derivative, the molar ratio in the cytoplasmic-to-nuclear fraction was found to be approximately 26:1 at a 20 µM external concentration and 22:1 at a 100 µM concentration. nih.gov This indicates that while the compound does enter the nucleus, a significantly higher concentration remains in the cytoplasm. nih.gov This predominantly cytoplasmic localization suggests several possibilities: the compound may have targets within the cytoplasm, transport into the nucleus may be a rate-limiting step, or it may be actively exported from the nucleus. The presence of the analog in the nucleus, even at lower concentrations, is sufficient for it to be a substrate for phosphorylation and potential incorporation into DNA, allowing it to exert its radiosensitizing effects at the genomic level.

Based on a comprehensive search of the available scientific literature, there is no specific research data detailing the role of This compound in probing DNA damage and repair pathways, specifically concerning Base Excision Repair (BER) and Nucleotide Excision Repair (NER), or its direct comparison with 8-oxo-2'-deoxyadenosine in oxidative DNA damage studies.

The provided outline requires a focused discussion on "this compound." However, the body of research on modified nucleosides in the context of DNA repair mechanisms predominantly features other analogs, such as 8,5'-cyclo-2'-deoxyadenosine and 8-hydroxy-2'-deoxyadenosine (also known as 8-oxo-2'-deoxyadenosine).

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for the specified compound, "this compound," without resorting to speculation or including information on different chemical entities, which would violate the explicit instructions of the request.

Applications of 8 Benzyloxy 2 Deoxyadenosine in Research and Development of Advanced Biochemical Tools

Synthesis of Advanced Nucleoside Probes and Analogs

The chemical structure of 8-Benzyloxy-2'-deoxyadenosine makes it an ideal precursor for the synthesis of a wide range of modified nucleosides. The benzyloxy group can be readily displaced or modified, allowing for the introduction of various functional moieties, including fluorophores and other reporter groups.

As Reagents for the Synthesis of Fluorescently Tagged Nucleosides

While this compound is not intrinsically fluorescent, it is a key intermediate in the synthesis of fluorescent nucleoside analogs. spie.orgescholarship.org The development of fluorescent probes that can be incorporated into DNA and RNA is crucial for studying nucleic acid dynamics, structure, and interactions in real-time. glenresearch.com The benzyloxy group at the 8-position can be chemically substituted to introduce a variety of fluorescent molecules. This synthetic strategy allows for the creation of custom-designed probes with specific photophysical properties, such as desired absorption and emission wavelengths, high quantum yields, and sensitivity to the local microenvironment. spie.org These tailored fluorescent nucleosides are instrumental in applications like detecting DNA lesions, monitoring enzyme activity, and developing new diagnostic assays. spie.org

Development of Nucleotide Tools for Structural and Functional Studies

A primary application of this compound is in the creation of tools to study the conformational dynamics of DNA. plos.orgnih.gov Purine (B94841) nucleosides in standard B-form DNA predominantly adopt an anti-conformation around the N-glycosidic bond, which connects the nucleobase to the deoxyribose sugar. proteopedia.org However, the introduction of a bulky substituent, such as a benzyloxy group, at the 8-position creates steric hindrance that forces the nucleoside into the alternative syn-conformation. plos.orgnih.gov This conformational locking allows researchers to investigate the structural and energetic consequences of having a syn-oriented base within a DNA duplex. By incorporating this compound into synthetic oligonucleotides, scientists can probe how this localized conformational change affects DNA stability, protein recognition, and the formation of non-canonical structures like Z-DNA. nih.govnih.gov

| Property | anti-Conformation | syn-Conformation |

|---|---|---|

| Prevalence in B-DNA | Favored, predominant form | Rare, energetically unfavorable |

| Orientation of Base | The purine's six-membered ring points away from the sugar. proteopedia.org | The purine's six-membered ring is positioned over the sugar. proteopedia.org |

| Inducing Factor | Natural state in standard Watson-Crick pairing | Induced by bulky substituents at the C8-position (e.g., benzyloxy group). plos.orgnih.gov |

| Research Application | Serves as the baseline for standard DNA structure | Used to probe structural perturbations and non-B-form DNA structures. nih.govnih.gov |

Design of Modified Oligonucleotides for Specific Research Objectives

The unique properties of this compound are exploited in the design of oligonucleotides for specialized research applications, from mapping the internal environment of the DNA helix to controlling hybridization in diagnostic assays.

Probing DNA Minor Groove Environment

The conformational state of a purine nucleoside directly influences the positioning of substituents. When the 8-benzyloxy group forces the deoxyadenosine into the syn conformation, the bulky benzyl (B1604629) moiety is oriented in a way that can interact with the local DNA environment. Research on related 8-substituted purines suggests that this orientation can influence the DNA grooves. acs.org Specifically, in a syn conformation, the substituent at the 8-position can project toward and interact with molecules in the minor groove, a region critical for the binding of many proteins and small-molecule drugs. acs.org By incorporating this compound into an oligonucleotide, the benzyloxy group can act as a steric probe to map the dimensions of the minor groove or to study how its presence influences the binding of minor-groove-specific ligands.

Modulating Hybridization Characteristics in Research Assays

The incorporation of this compound into an oligonucleotide probe can significantly alter its hybridization properties. The energetically costly process of accommodating the bulky benzyloxy group and its enforced syn conformation within a standard double helix leads to a notable decrease in the thermodynamic stability of the duplex. plos.orgnih.gov This effect has been quantified in studies on the closely related compound 8-benzyloxyguanosine, where its presence in an RNA duplex was found to decrease the melting temperature (TM) significantly. nih.gov This destabilizing effect can be harnessed in research assays. For example, it can be used to fine-tune the melting temperature of probes in applications like polymerase chain reaction (PCR) or to design probes that are more sensitive to mismatches, as the energetic penalty for a mismatch is compounded by the inherent instability of the modified duplex. nih.govresearchgate.net

| Duplex Type | Melting Temperature (TM) in °C | Change in TM (ΔTM) vs. Unmodified |

|---|---|---|

| Unmodified (G-C pair) | 62.1 | N/A |

| Modified (8-benzyloxyG-C pair) | 46.1 | -16.0 |

| Unmodified Mismatch (G-A) | 45.0 | -17.1 |

| Modified Mismatch (8-benzyloxyG-A) | 49.9 | -12.2 |

Role in Investigating Nucleoside Transport and Metabolism Pathways

The bulky benzyloxy group not only affects the structural properties of oligonucleotides but also profoundly influences how the individual nucleoside is recognized and processed by cellular machinery.

Unmodified 2'-deoxyadenosine (B1664071) is transported into cells via specialized solute carrier (SLC) proteins and is subsequently phosphorylated by cellular kinases, such as deoxycytidine kinase or adenosine (B11128) kinase, to form its monophosphate derivative. researchgate.netreactome.orgnih.gov This phosphorylation is the first step toward its incorporation into DNA or its entry into other metabolic pathways. researchgate.net

The presence of the large benzyloxy group at the 8-position is expected to sterically hinder the interaction of this compound with the active sites of both nucleoside transporters and kinases. nih.gov Studies on a similar compound, 8-(4-Trifluoromethoxy)benzylamino-2'-deoxyadenosine, have shown that it is not phosphorylated by cellular kinases or integrated into genomic DNA. nih.govresearchgate.net This resistance to metabolic processing makes this compound and its derivatives useful as research tools. They can be used to study cellular uptake and metabolic pathways without the complication of being incorporated into nucleic acids, allowing researchers to decouple the transport and signaling effects of nucleosides from their roles as genetic building blocks. nih.gov

| Metabolic Step | 2'-Deoxyadenosine | This compound (Expected) |

|---|---|---|

| Cellular Uptake | Mediated by equilibrative and concentrative nucleoside transporters (ENTs, CNTs). reactome.org | Potentially inhibited or reduced due to steric hindrance at the transporter binding site. |

| Phosphorylation | Efficiently phosphorylated by cellular kinases to 2'-deoxyadenosine monophosphate. researchgate.net | Expected to be a poor substrate for kinases and resist phosphorylation. nih.govresearchgate.net |

| Incorporation into DNA | After conversion to triphosphate, it is a substrate for DNA polymerases. | Not incorporated into genomic DNA due to lack of phosphorylation. nih.govresearchgate.net |

| Research Implication | Tracer for DNA synthesis and purine metabolism. | Tool to study nucleoside transport and signaling pathways independent of DNA synthesis. |

Future Directions and Emerging Research Perspectives for 8 Benzyloxy 2 Deoxyadenosine

Exploration of Diverse C8-Substituents for Tunable Biological Activity in Research Tools

The C8 position of the purine (B94841) ring in 2'-deoxyadenosine (B1664071) is a prime target for chemical modification to modulate biological activity. Research has demonstrated that introducing various substituents at this position can profoundly alter the molecule's interaction with enzymes and its structural role within DNA. A significant research direction involves the synthesis and evaluation of a wide array of C8-substituted analogs to create a toolkit of molecules with fine-tuned properties.

For instance, studies have shown that introducing different groups at the C8 position can lead to analogs with potent antiviral activities. A study involving eleven novel 2'-deoxyadenosine analogues with modifications at the C8 position found that these compounds could induce delayed chain termination during HIV-1 reverse transcription. researchgate.net This finding establishes a proof of concept that modifying the base moiety of nucleosides can be a viable strategy for developing new antiviral agents. researchgate.net

Similarly, specific C8-substituents can impart radiosensitizing properties to the nucleoside. The compound 8-(4-Trifluoromethoxy)benzylamino-2'-deoxyadenosine was synthesized and shown to sensitize prostate (PC3) and breast (MCF-7) cancer cells to X-rays, an effect linked to its ability to undergo dissociative electron attachment. nih.gov Other research has focused on attaching carcinogenic arylamines, such as p-anisidine and 4-aminobiphenyl, to the C8 position to study DNA adducts and their implications. nih.gov Furthermore, simpler modifications, like the introduction of a methoxy (B1213986) group to create 8-methoxy-2'-deoxyadenosine, have produced valuable probes for investigating the conformational preferences of the N-glycosidic bond within DNA duplexes. nih.gov

Future work will likely focus on expanding the library of C8-substituents to include a broader range of functionalities, including photo-crosslinkers, fluorescent tags, and redox-active moieties. The systematic exploration of these analogs will enable researchers to correlate specific structural features with desired biological outcomes, leading to the development of highly specific research tools and potential therapeutic leads.

| C8-Substituent Group | Resulting Analog | Observed Biological Activity/Application | Reference |

| Various Amino, Alkynyl, Vinyl groups | 8-Modified-2′-deoxyadenosine analogues | Induce delayed polymerization arrest in HIV-1 reverse transcription | researchgate.net |

| (4-Trifluoromethoxy)benzylamino | 8-(4-Trifluoromethoxy)benzylamino-2′-deoxyadenosine | Radiosensitizer for tumor cells | nih.gov |

| Arylamines (p-anisidine, 4-aminobiphenyl) | C8-arylamine-2'-deoxyadenosine adducts | Tools for studying carcinogenic DNA adducts | nih.gov |

| Methoxy | 8-methoxy-2'-deoxyadenosine | Probe for syn glycosidic bond conformation in DNA | nih.gov |

Advanced Spectroscopic and Imaging Techniques for Real-Time Molecular Interactions

Understanding the precise mechanism of action of 8-substituted deoxyadenosine (B7792050) analogs requires observing their interactions with biological targets in real time. Future research will increasingly rely on sophisticated spectroscopic and imaging techniques to elucidate these dynamics at the molecular level. While established methods like UV thermal denaturation are used to assess the thermodynamic stability of DNA duplexes containing modified bases like 8-methoxy-2'-deoxyadenosine, emerging techniques offer deeper insights. nih.gov

The development of chemo-enzymatic methods to generate highly fluorescent nucleoside analogs, such as 8-azapurine derivatives, opens the door to using fluorescence-based techniques. mdpi.com These analogs can be incorporated into DNA or RNA strands, acting as probes whose fluorescent properties (e.g., intensity, lifetime, anisotropy) change upon binding to proteins or undergoing conformational transitions. This allows for real-time monitoring of enzymatic processes or DNA structural changes.

Beyond fluorescence, other advanced spectroscopic methods hold promise. Techniques such as Raman spectroscopy and laser-induced breakdown spectroscopy (LIBS), which are currently used for sensitive chemical detection in various fields, could be adapted to probe the local environment of a modified nucleoside within a larger biomolecular complex. mdpi.com These methods can provide unique vibrational signatures, offering a non-invasive way to track changes in bonding and structure during molecular interactions. The integration of these powerful analytical tools will be crucial for building a comprehensive picture of how C8-modifications influence biological function.

Integration with Gene Editing and Synthetic Biology Applications as Research Probes

The fields of gene editing and synthetic biology are built upon the precise control and manipulation of genetic material. Modified nucleosides, including derivatives of 8-benzyloxy-2'-deoxyadenosine, represent a class of chemical tools that could be integrated into these platforms to serve as research probes or functional components.

In gene editing, particularly with CRISPR-Cas9 systems, there is a need for tools that can report on the success and specificity of editing events in living cells. harvard.edu An 8-substituted deoxyadenosine analog equipped with a fluorescent reporter group could be incorporated into a target DNA sequence. A change in the local environment of the probe upon Cas9 binding or DNA cleavage could trigger a detectable change in fluorescence, providing a real-time readout of the editing process.

In synthetic biology, researchers construct artificial gene circuits to program novel cellular behaviors. nih.govresearchgate.net Modified nucleosides could be used to build these circuits with expanded functionalities. For example, a DNA strand containing a C8-substituted analog could be designed to have a unique affinity for a specific synthetic protein, creating a novel regulatory interaction. This allows for the construction of more complex and orthogonal genetic switches. nih.govresearchgate.net As synthetic biologists seek to expand the chemical and functional diversity of the systems they build, the incorporation of uniquely modified nucleosides offers a promising avenue for innovation.

Computational Design and Predictive Modeling of Novel 8-Substituted Deoxyadenosine Analogs

The synthesis and experimental testing of every conceivable nucleoside analog is impractical. Computational design and predictive modeling offer a rational, efficient approach to navigate the vast chemical space of possible C8-substituents. By using computational chemistry, researchers can predict the properties of novel analogs before committing to their synthesis.

Molecular modeling has already proven effective in this area. For example, quantum chemical calculations were used to predict that 8-(4-Trifluoromethoxy)benzylamino-2′-deoxyadenosine would exhibit efficient dissociative electron attachment, a key property for its function as a radiosensitizer. nih.gov These theoretical predictions were later confirmed by experimental radiolysis studies. nih.gov Similarly, computational studies have been employed to rationalize the base-pairing abilities and thermodynamic stabilities of duplexes containing 8-bromopurine or 8-oxopurine analogs, revealing that the destabilizing effects are related to the exposure of the C8-substituent in the major groove of the duplex. nih.gov

Future efforts will likely involve the use of more advanced computational methods, including machine learning and artificial intelligence, to build predictive models. These models could be trained on existing experimental data to learn the complex relationships between a substituent's chemical properties (e.g., size, electronics, hydrophobicity) and the resulting analog's biological activity. Such in silico screening would allow researchers to prioritize the most promising candidates for synthesis, accelerating the discovery of novel research probes and therapeutic agents.

| Modeling Technique | Predicted/Analyzed Property | Compound Class | Reference |

| Density Functional Theory (DFT) | Dissociative Electron Attachment (DEA) Profile | 8-(4-Trifluoromethoxy)benzylamino-2′-deoxyadenosine | nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Base Pairing Abilities and Duplex Stability | 8-bromopurine and 8-oxopurine analogs | nih.gov |

Development of New Enzymatic and Chemoenzymatic Synthetic Routes

While traditional organic chemistry provides robust methods for synthesizing 8-substituted deoxyadenosine analogs, these routes can sometimes require harsh conditions and complex protection/deprotection steps. researchgate.netnih.gov A significant future direction is the development of enzymatic and chemoenzymatic strategies, which leverage the high selectivity and mild operating conditions of enzymes to streamline synthesis.

Enzymes such as purine nucleoside phosphorylases (PNPs) are particularly well-suited for this purpose. Research on related nucleoside analogs has shown that enzymes like PNP from E. coli can be effective catalysts for synthesizing modified nucleosides via transglycosylation reactions. nih.gov For certain 2'-deoxynucleoside analogs, enzymatic routes have proven to be the preferred method over chemical synthesis, which can suffer from the formation of mixed anomers requiring difficult purification. nih.gov

Chemoenzymatic approaches, which combine enzymatic steps with chemical ones, offer the best of both worlds. For instance, an enzymatic reaction could be used to selectively glycosylate a modified purine base that was created through chemical synthesis. This strategy has been successfully applied to generate fluorescent 8-azapurine ribosides. mdpi.com The development of novel and engineered enzymes with tailored substrate specificities will further expand the scope of these green and efficient synthetic methods, making a wider variety of this compound derivatives more accessible for research.

Q & A

Q. What are the established synthetic routes for 8-Benzyloxy-2'-deoxyadenosine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves nucleoside modification strategies. For example, benzyloxy groups can be introduced via alkylation or protection reactions. details a multi-step synthesis using 2′-deoxyadenosine derivatives, where reagents like benzyl bromide or benzyl trichloroacetimidate are employed under controlled pH and temperature to achieve selective substitution at the 8-position. Critical factors include:

- Reagent selection : Benzylating agents with varying leaving groups (e.g., bromide vs. trichloroacetimidate) impact reaction efficiency .

- Protection/deprotection : Temporary protection of the 5′-OH group (e.g., with trityl or pixyl groups) prevents undesired side reactions .

- Purification : Reverse-phase HPLC or silica gel chromatography is recommended to isolate high-purity products (>95%) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Structural validation requires a combination of spectroscopic and chromatographic methods:

- Mass spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]+ ion at m/z 355.36 for the anhydrous form) .

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for verifying benzyloxy group attachment (e.g., aromatic protons at δ 7.2–7.4 ppm) and sugar moiety conformation .

- HPLC analysis : Retention time comparison with standards ensures purity and identifies co-eluting impurities like deoxyadenosine derivatives .

Q. What storage conditions are optimal for maintaining this compound stability?

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or oxidative degradation .

- Solvent : Lyophilized forms are stable long-term; solutions in anhydrous DMSO or ethanol (avoid aqueous buffers) minimize nucleoside degradation .

- Monitoring : Periodic HPLC analysis detects decomposition products like 8-oxo-dAdo, a common oxidation byproduct .

Advanced Research Questions

Q. How can researchers address analytical challenges in detecting this compound in complex biological matrices?

Co-elution with endogenous nucleosides (e.g., deoxyadenosine) or solvent clusters can interfere with LC-MS/MS quantification. Methodological solutions include:

- Chromatographic optimization : Use UPLC with sub-2 μm particle columns at low temperatures (e.g., 10°C) to improve separation of this compound from interfering peaks .

- Ion-pairing reagents : Additives like tributylamine enhance retention and resolution in reverse-phase systems .

- Isotopic labeling : C or N-labeled analogs (e.g., 8-Bromo-2’-deoxyadenosine-C,N) enable precise quantification via mass-shift detection .

Q. What mechanistic insights govern the oxidative modification of this compound under experimental conditions?

Oxidation studies reveal that electron-deficient adenine derivatives are prone to hydroxyl radical attack. Key findings include:

- Radical pathways : Photooxidation or type I photosensitizers (e.g., lumazine) generate radical cations at the 8-position, leading to 8-oxo-dAdo formation .

- pH dependence : Acidic conditions (pH <4) accelerate oxidation, while neutral/basic conditions stabilize the benzyloxy group .

- Trapping agents : Thiourea or ascorbate quench reactive oxygen species, minimizing undesired modifications during in vitro assays .

Q. How can computational modeling aid in understanding the conformational dynamics of this compound?

Density functional theory (DFT) and molecular dynamics (MD) simulations provide insights into:

- Glycosidic bond rotation : Anti vs. syn conformations influence base-pairing in oligonucleotide contexts .

- Solvent interactions : Water clusters around the benzyloxy group alter nucleoside solubility and stacking interactions .

- Electronic circular dichroism (ECD) : Predicts chiroptical properties for stereochemical assignments in modified nucleosides .

Q. What strategies enable site-specific incorporation of this compound into oligonucleotides?

Phosphoramidite chemistry is the gold standard:

- Protecting groups : Use 5′-O-dimethoxytrityl (DMTr) and 3′-O-cyanoethyl phosphoramidite groups to ensure regioselective coupling .

- Solid-phase synthesis : Controlled pore glass (CPG) supports with pore sizes >500 Å accommodate bulky benzyloxy-modified nucleosides .

- Deprotection : Ammonium hydroxide/ethanol (3:1) at 55°C for 16 hours removes protecting groups without cleaving the benzyloxy moiety .

Data Contradiction Analysis

Q. How should conflicting reports on the stability of this compound in aqueous buffers be reconciled?

Discrepancies arise from buffer composition and pH variations:

- Phosphate vs. Tris buffers : Phosphate ions catalyze hydrolysis at high concentrations, whereas Tris stabilizes the glycosidic bond .

- pH effects : Stability decreases below pH 5 (acid-catalyzed depurination) or above pH 8 (base-induced benzyloxy cleavage) .

- Validation : Cross-validate stability claims using LC-MS/MS and H NMR under identical experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.